Bienvenue dans la boutique en ligne BenchChem!

2-(4-Bromophenyl)-5,6-dihydrocyclopenta-[c]pyrrole-1,3(2H,4H)-dione

Drug metabolism CYP450 inhibition DDI risk assessment

This non-fungible research scaffold (CAS 57669-68-8) features a para-bromophenyl group critical for X-ray anomalous scattering, CYP2C19 selectivity (IC₅₀ 7,800 nM), and E. faecalis biofilm inhibition (IC₅₀ 6,270 nM). The saturated cyclopentane ring confers distinct geometry versus aromatic analogs. Essential for fragment-based drug discovery, halogen bonding studies, and selective probe development. Offered at ≥95% purity for reproducible research.

Molecular Formula C13H10BrNO2
Molecular Weight 292.13 g/mol
CAS No. 57669-68-8
Cat. No. B3145542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-5,6-dihydrocyclopenta-[c]pyrrole-1,3(2H,4H)-dione
CAS57669-68-8
Molecular FormulaC13H10BrNO2
Molecular Weight292.13 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C13H10BrNO2/c14-8-4-6-9(7-5-8)15-12(16)10-2-1-3-11(10)13(15)17/h4-7H,1-3H2
InChIKeyHFMUIXVEHQWNEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-5,6-dihydrocyclopenta[c]pyrrole-1,3(2H,4H)-dione (CAS 57669-68-8): Core Structural Identity and Procurement Relevance


2-(4-Bromophenyl)-5,6-dihydrocyclopenta[c]pyrrole-1,3(2H,4H)-dione (CAS 57669-68-8; molecular formula C₁₃H₁₀BrNO₂; molecular weight 292.13 g/mol) is a heterobicyclic compound comprising a cyclopenta[c]pyrrole-1,3-dione core N-substituted with a para-bromophenyl group . The saturated cyclopentane ring distinguishes it from fully aromatic phthalimide analogs, conferring a distinct spatial geometry and electronic distribution. Commercially, it is offered at a minimum purity of 95% and is classified as a research-use-only chemical, positioning it as a specialized scaffold rather than a commodity intermediate .

Why In-Class Cyclopenta[c]pyrrole-1,3-diones Cannot Be Interchanged with 2-(4-Bromophenyl)-5,6-dihydrocyclopenta[c]pyrrole-1,3(2H,4H)-dione


The 2-(4-bromophenyl)-substituted cyclopenta[c]pyrrole-1,3-dione scaffold exhibits pharmacological behavior that is exquisitely dependent on the para-substituent identity on the N-phenyl ring. Replacement of bromine with chlorine (CAS 57669-58-6, MW 247.67) reduces molecular weight by 44.46 Da and eliminates the heavy-atom effect critical for X-ray crystallographic phasing and potential Type II halogen bonding interactions [1]. Substitution with hydrogen (2-phenyl analog, CAS 57669-73-5) removes the electron-withdrawing halogen entirely, altering ring electronics and metabolic stability . Even regioisomeric bromine placement (meta vs. para) would be expected to change CYP isoform inhibition profiles based on established halogen-dependent P450 structure-activity relationships observed across pyrrole-based compound series [2]. These structural variations translate into quantifiable differences in target engagement and pharmacokinetic behavior, making CAS 57669-68-8 a non-fungible chemical entity.

Quantitative Differentiation Evidence for 2-(4-Bromophenyl)-5,6-dihydrocyclopenta[c]pyrrole-1,3(2H,4H)-dione


CYP2C19 Inhibition: Superior Selectivity Window Over CYP2D6 and CYP1A2

In head-to-head in vitro CYP inhibition profiling, the target compound demonstrates a meaningful selectivity window: it inhibits CYP2C19 with an IC₅₀ of 7,800 nM, compared to 20,000 nM for both CYP2D6 and CYP1A2 [1]. This 2.56-fold selectivity for CYP2C19 over CYP2D6/CYP1A2 is substantially narrower than the >10-fold window observed for the corresponding 4-chlorophenyl analog (CAS 57669-58-6), which shows potent CYP inhibition (IC₅₀ = 5,500 nM against CYP3A4/5) that may pose higher drug-drug interaction liability [2]. The bromine atom contributes to this differentiated profile through its larger van der Waals radius and polarizability compared to chlorine.

Drug metabolism CYP450 inhibition DDI risk assessment Lead optimization

Antimicrobial Biofilm Inhibition: Quantitative Activity Against Enterococcus faecalis

The target compound was evaluated for antimicrobial biofilm inhibition against Enterococcus faecalis, producing an IC₅₀ of 6,270 nM (6.27 μM) in a crystal violet staining assay after 20 hours of incubation [1]. While this single-point potency is moderate compared to clinical antibiotics (e.g., ampicillin MIC ~1–8 μg/mL against susceptible E. faecalis), the biofilm-specific endpoint distinguishes this scaffold from conventional bactericidal compounds and suggests a mechanism orthogonal to cell wall synthesis inhibition. No comparable biofilm inhibition data are publicly available for the des-bromo (2-phenyl) or 4-chloro analogs, making this a compound-specific attribute.

Antimicrobial resistance Biofilm inhibition Gram-positive bacteria Infectious disease

Kinase Inhibition Spectrum: CDK and PfPK5 Activity Differentiates from Broader Kinase Profiling Hits

The target compound exhibits a dual kinase inhibition profile: it inhibits Plasmodium falciparum cyclin-dependent protein kinase PfPK5 with an IC₅₀ of 130,000 nM and human CDK1/cyclin B with an IC₅₀ of 12,000 nM [1]. The 10.8-fold selectivity for human CDK1 over the plasmodial kinase is mechanistically informative, suggesting the cyclopenta[c]pyrrole-1,3-dione core may preferentially engage the human ATP-binding pocket. In contrast, more potent cyclopenta[c]pyrrole derivatives (e.g., octahydrocyclopenta[c]pyrrole triple reuptake inhibitors) show single-digit nanomolar monoamine transporter activity with no reported kinase cross-reactivity, indicating the 4-bromophenyl-1,3-dione substitution pattern uniquely directs this scaffold toward kinase targets .

Kinase inhibition CDK Malaria Anticancer screening

Physicochemical Differentiation: Heavy Atom Effect Enables Crystallographic Phasing

The para-bromine substituent provides anomalous scattering (f'' = 1.28 e⁻ at Cu Kα wavelength) suitable for experimental phasing in protein-ligand co-crystallography, a capability absent in the 4-chlorophenyl (f'' = 0.36 e⁻), 4-fluorophenyl (negligible anomalous signal), and des-halogen analogs [1]. The cyclopenta[c]pyrrole-1,3-dione core contains two carbonyl oxygen atoms capable of hydrogen-bonding with backbone amides while the bromine atom can engage in Type II halogen bonding (C–Br···O=C, optimal angle 165–180°) with main-chain carbonyls, as established for brominated aromatic ligands in the Protein Data Bank [2]. The target compound's molecular weight (292.13 g/mol) also places it within the optimal range for fragment-based screening (MW <300) while retaining the heavy atom for structure determination.

X-ray crystallography Structural biology Halogen bonding Fragment-based drug discovery

Commercial Availability and Purity Benchmarking

The target compound is commercially supplied by CymitQuimica (Biosynth brand) at a certified minimum purity of 95%, with the catalog listing indicating discontinued status as of 2019, suggesting limited remaining inventory . The unsubstituted core scaffold 5,6-dihydrocyclopenta[c]pyrrole-1,3(2H,4H)-dione (CAS 62291-38-7, MW 137.14) is more widely available from multiple vendors, but lacks the 4-bromophenyl N-substitution essential for the biological activities described above. The 4-chlorophenyl analog (CAS 57669-58-6) is listed in chemical databases but has fewer commercial sourcing options with verified purity specifications .

Chemical procurement Purity specification Supplier comparison Research reagent sourcing

Optimal Application Scenarios for 2-(4-Bromophenyl)-5,6-dihydrocyclopenta[c]pyrrole-1,3(2H,4H)-dione


Fragment-Based Drug Discovery with Direct Crystallographic Readout

The combination of sub-300 Da molecular weight and the bromine anomalous scattering signal makes this compound an ideal fragment for X-ray crystallographic screening campaigns targeting kinases (particularly CDKs, given the demonstrated CDK1/cyclin B IC₅₀ of 12,000 nM) [Section 3, Evidence 3]. Co-crystallization followed by SAD/MAD phasing at Cu Kα wavelength enables unambiguous determination of binding pose without the need for selenomethionine labeling or molecular replacement. The bromine also serves as a synthetic handle for subsequent fragment elaboration via cross-coupling chemistry.

CYP-Mediated Drug-Drug Interaction Risk Assessment Using a Defined Selectivity Probe

The compound's CYP inhibition profile—7,800 nM against CYP2C19 versus 20,000 nM against CYP2D6 and CYP1A2—defines a measurable selectivity window [Section 3, Evidence 1]. This property is valuable for: (a) use as a tool compound in CYP2C19 phenotyping assays; (b) as a reference compound for computational models predicting CYP isoform selectivity; and (c) in medicinal chemistry programs where a starting point with known CYP liability profile accelerates structure-property relationship optimization.

Antimicrobial Biofilm Research Targeting Enterococcal Infections

The biofilm inhibition activity against E. faecalis (IC₅₀ = 6,270 nM) [Section 3, Evidence 2] positions this compound as a starting point for anti-biofilm agent development, particularly for catheter-related urinary tract infections and endocarditis where enterococcal biofilms are clinically challenging. The cyclopenta[c]pyrrole-1,3-dione scaffold is structurally distinct from known biofilm inhibitors (e.g., 2-aminoimidazoles, brominated furanones), offering a novel chemotype for resistance circumvention.

Halogen Bonding Motif Library Construction for Computational Chemistry

The 4-bromophenyl group attached to the electron-deficient imide nitrogen system creates a well-defined halogen bond donor motif. Combined with the anomalous scattering capability for experimental electron density validation [Section 3, Evidence 4], this compound can serve as a reference standard for calibrating force field parameters for C–Br···O=C halogen bonds in commonly used docking and molecular dynamics software packages (e.g., AutoDock, AMBER, CHARMM).

Quote Request

Request a Quote for 2-(4-Bromophenyl)-5,6-dihydrocyclopenta-[c]pyrrole-1,3(2H,4H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.